molecular formula C27H22ClNO4S B11144978 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144978
M. Wt: 492.0 g/mol
InChI Key: BFYVFAZWKOYCEN-UHFFFAOYSA-N
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Description

7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with chloro, methoxyphenyl, and methylsulfanylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno-pyrrole core: This can be achieved through a series of cyclization reactions.

    Introduction of substituents: The chloro, methoxyphenyl, and methylsulfanylphenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro, methoxyphenyl, and methylsulfanylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biological system or its function in a chemical reaction. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound shares some structural similarities and can be used for comparative studies.

    4-methoxyphenylacetic acid: Another related compound that can provide insights into the reactivity and applications of the target compound.

Uniqueness

The uniqueness of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

Molecular Formula

C27H22ClNO4S

Molecular Weight

492.0 g/mol

IUPAC Name

7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO4S/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(34-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)33-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3

InChI Key

BFYVFAZWKOYCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)SC

Origin of Product

United States

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